Otobaphenol
Description
Otobaphenol (chemical structure: (+)-Otobaphenol, (8R,8'R,7R)-4'-hydroxy-5'-methoxy-3,4-methylenedioxy-2',7,8,8'-neolignan) is a natural lignan isolated from plants such as Osteophloeum platyspermum (Myristicaceae) , Litsea verticillata (Lauraceae) , and Kadsura longipedunculata (Schisandraceae) . It belongs to the 2,7'-cyclolignan subclass and exhibits diverse bioactivities, including antioxidant, antitumor, and PDK (pyruvate dehydrogenase kinase) inhibitory properties . Its mechanism of action involves modulating mitochondrial permeability transition, scavenging free radicals, and inducing apoptosis in cancer cells via PDH activation .
Properties
CAS No. |
10240-16-1 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.392 |
IUPAC Name |
8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3 |
InChI Key |
TVALHGLZOXCNTD-JGRMJRGVSA-N |
SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights :
- The 3,4-methylenedioxy and 5'-methoxy groups in this compound enhance its radical-scavenging capacity compared to syringaresinol, which lacks these substituents .
- Unlike diarylpropanoids (e.g., dihydroguaiaretic acid), this compound’s cyclized structure improves metabolic stability .
Functional Comparison: Pharmacological Activities
PDK Inhibition and Anticancer Effects
This compound inhibits PDK1, reactivating pyruvate dehydrogenase (PDH) and shifting cancer metabolism from glycolysis to oxidative phosphorylation, inducing apoptosis . Compared to other PDK inhibitors:
Mechanistic Notes:
- This compound’s apoptosis induction is PDH activity-dependent, unlike synthetic PDK inhibitors (e.g., DCA), which fail to trigger cell death despite PDH activation .
- Leelamine, a pine bark derivative, shows higher potency but lacks this compound’s antioxidant properties .
Antioxidant Activity
This compound delays mitochondrial permeability transition (MPT) and inhibits lipid peroxidation at low micromolar concentrations:
| Compound | MPT Inhibition (Concentration) | Lipid Peroxidation IC₅₀ | Mitochondrial Aggregation |
|---|---|---|---|
| This compound | 25 µM | 2.5 µM | Yes (≥75 µM) |
| Quercetin | 50 µM | 10 µM | No |
| Trolox (synthetic) | 100 µM | 20 µM | No |
Key Findings :
- This compound’s dual role as an MPT inhibitor and aggregator of mitochondria distinguishes it from flavonoids (e.g., quercetin) and synthetic antioxidants .
Pharmacokinetic and Bioavailability Considerations
While this compound demonstrates superior biocompatibility compared to synthetic compounds, its pharmacokinetic profile remains understudied:
- Bioavailability: Limited data exist, but structural analogs (e.g., syringaresinol) show poor oral absorption due to high hydrophobicity .
- Formulation Strategies: Nanoemulsions or lipid-based carriers (as proposed for hemistepsin A and ilimaquinone) could enhance delivery .
Preparation Methods
Source Identification and Collection
Otobaphenol occurs natively in Kadsura heteroclita and related species, predominantly in root bark and stems. Harvesting protocols specify autumn collection for peak metabolite concentration, with yields averaging 0.08–0.12% dry weight.
Solvent-Based Extraction
Ethanol-water mixtures (70–80% v/v) optimize polarity matching, extracting this compound alongside structurally similar lignans. A representative protocol follows:
| Parameter | Condition |
|---|---|
| Plant material | Kadsura stem bark (powdered) |
| Solvent system | Ethanol:H₂O (75:25 v/v) |
| Extraction temperature | 65°C |
| Duration | 3 cycles × 2 hours each |
| Crude yield | 1.2–1.8% |
Post-extraction, rotary evaporation concentrates the ethanolic phase, followed by liquid-liquid partitioning with ethyl acetate to isolate non-polar constituents.
Chemical Synthesis Routes
Biomimetic Oxidative Dimerization
Early synthetic efforts mirror biosynthetic pathways, employing oxidative coupling of coniferyl alcohol derivatives. Key steps include:
-
Monomer Preparation : Methylation of coniferyl alcohol to protect phenolic -OH groups.
-
Oxidative Coupling : Horseradish peroxidase (HRP)/H₂O₂ catalyzes C8-O4' linkage formation.
-
Demethylation : BBr₃ in dichloromethane restores phenolic groups.
This method yields this compound in 11–14% overall yield, limited by regioselectivity challenges during dimerization.
Total Synthesis via Friedel-Crafts Alkylation
A 1981 synthesis of (±)-iso-otobaphenol provides transferable insights:
Reaction Sequence:
-
Starting Material : 3-Methoxy-4-hydroxybenzaldehyde.
-
Aldol Condensation : With methyl vinyl ketone forms α,β-unsaturated ketone intermediate.
-
Cyclization : BF₃·Et₂O catalyzes intramolecular Friedel-Crafts reaction at 0°C.
-
Reduction : NaBH₄ selectively reduces ketone to secondary alcohol.
-
Methylation : CH₃I/K₂CO₃ installs methoxy groups.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH/EtOH, reflux | 89 |
| 2 | BF₃·Et₂O, CH₂Cl₂, 0°C | 76 |
| 3 | NaBH₄, MeOH, 25°C | 82 |
| 4 | CH₃I, K₂CO₃, acetone | 93 |
Total yield: 34% over four steps. Modifications substituting TiCl₄ for BF₃ improved cyclization efficiency to 84% in later optimizations.
Purification and Characterization
Chromatographic Separation
Silica gel column chromatography (hexane:EtOAc gradient) resolves this compound from co-extracted lignans. HPLC-DAD (C18 column, 35% acetonitrile in 0.1% formic acid) achieves >98% purity.
Spectroscopic Confirmation
Comparative Analysis of Methods
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.08–0.12% | 11–34% |
| Purity | 90–95% post-HPLC | 95–98% |
| Time Investment | 5–7 days | 10–14 days |
| Scalability | Limited by plant biomass | Gram-scale feasible |
| Stereoselectivity | Natural (+)-form | Racemic (±)-mixture |
Industrial Production Challenges
-
Feedstock Limitations : Kadsura cultivation requires 5–7 years maturation, restricting raw material supply.
-
Catalytic Efficiency : Current synthetic routes demand stoichiometric Lewis acids, increasing waste generation.
-
Stereochemical Control : Asymmetric synthesis methods remain underdeveloped, necessitating chiral resolution steps.
Emerging Methodologies
Q & A
Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
